molecular formula C29H56BrNO3 B14286028 Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate CAS No. 138833-60-0

Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate

Cat. No.: B14286028
CAS No.: 138833-60-0
M. Wt: 546.7 g/mol
InChI Key: CZGLRERVBLNRHK-UHFFFAOYSA-N
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Description

Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate is a chemical compound with a complex structure that includes a bromine atom and a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate typically involves the reaction of tetradecanoic acid with bromine to introduce the bromine atom. This is followed by the formation of an amide bond with another tetradecanoic acid derivative. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form different products.

    Reduction: The compound can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized compounds.

Scientific Research Applications

Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate involves its interaction with specific molecular targets. The bromine atom and the long carbon chain allow it to interact with various enzymes and receptors, potentially affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradecanoate: A simpler ester without the bromine atom and amide group.

    2-Bromotetradecanoic acid: Contains the bromine atom but lacks the ester and amide functionalities.

Uniqueness

Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate is unique due to its combination of a bromine atom, an amide bond, and a methyl ester group. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

138833-60-0

Molecular Formula

C29H56BrNO3

Molecular Weight

546.7 g/mol

IUPAC Name

methyl 2-(2-bromotetradecanoylamino)tetradecanoate

InChI

InChI=1S/C29H56BrNO3/c1-4-6-8-10-12-14-16-18-20-22-24-26(30)28(32)31-27(29(33)34-3)25-23-21-19-17-15-13-11-9-7-5-2/h26-27H,4-25H2,1-3H3,(H,31,32)

InChI Key

CZGLRERVBLNRHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OC)NC(=O)C(CCCCCCCCCCCC)Br

Origin of Product

United States

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